((3aR,5S,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)(1,2-oxazinan-2-yl)methanone
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Overview
Description
“((3aR,5S,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)(1,2-oxazinan-2-yl)methanone” is a complex organic compound that features a unique combination of pyrano and oxazinan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((3aR,5S,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)(1,2-oxazinan-2-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrano Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a dihydropyran derivative.
Formation of the Pyrrol Ring: This step may involve the use of an amine and an aldehyde or ketone to form the pyrrol ring via a condensation reaction.
Formation of the Oxazinan Ring: This can be synthesized through the reaction of an amino alcohol with a suitable carbonyl compound.
Coupling Reactions: The final step involves coupling the pyrano, pyrrol, and oxazinan rings together using reagents such as coupling agents or catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“((3aR,5S,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)(1,2-oxazinan-2-yl)methanone” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, the compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases or conditions, particularly if it exhibits unique biological activity.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of industrial processes.
Mechanism of Action
The mechanism by which “((3aR,5S,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)(1,2-oxazinan-2-yl)methanone” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-b]pyrrole Derivatives: Compounds with similar pyrano and pyrrol ring structures.
Oxazinan Derivatives: Compounds containing the oxazinan ring.
Uniqueness
The uniqueness of “((3aR,5S,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)(1,2-oxazinan-2-yl)methanone” lies in its combination of three distinct ring systems. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[(3aR,5S,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]-(oxazinan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-12(14-7-1-2-8-16-14)11-4-3-9-10(17-11)5-6-13-9/h9-11,13H,1-8H2/t9-,10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQOEDSDQUPRQK-MXWKQRLJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2CCC3C(O2)CCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCON(C1)C(=O)[C@@H]2CC[C@@H]3[C@H](O2)CCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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